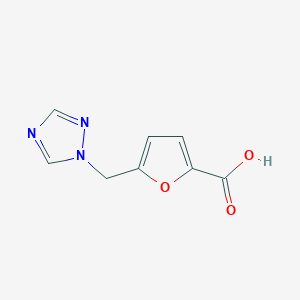

5-(1H-1,2,4-三唑-1-基甲基)-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is a type of heterocyclic compound that contains a 1,2,4-triazole ring . It has a molecular formula of C8H6N4O2 and a molecular weight of 190.159 .

Synthesis Analysis

There are various methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Molecular Structure Analysis

The molecular structure of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid include a density of 1.5±0.1 g/cm3, boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .

科学研究应用

抗癌活性

5-(1H-1,2,4-三唑-1-基甲基)-2-呋喃甲酸: 衍生物已被合成并评估其作为抗癌剂的潜力。 这些化合物对各种人类癌细胞系显示出有希望的细胞毒活性,包括 MCF-7(乳腺癌)、Hela(宫颈癌)和 A549(肺癌)细胞 。与不同靶标形成氢键的能力改善了药代动力学和药理特性,使这些衍生物在癌症研究中具有重要意义。

选择性和安全性

这些化合物的安全性概况也是其应用的关键方面。 研究表明,大多数合成的5-(1H-1,2,4-三唑-1-基甲基)-2-呋喃甲酸衍生物具有适当的选择性,靶向癌细胞同时保留正常细胞 。这种选择性对于减少化疗的副作用和改善患者预后至关重要。

分子对接研究

分子对接研究是为了了解这些衍生物在靶酶或受体结合口袋内的相互作用和结合模式而进行的。 这有助于阐明作用机制,并可以指导设计更有效的抗癌药物 。

用于药物开发的结构优化

5-(1H-1,2,4-三唑-1-基甲基)-2-呋喃甲酸的结构特征使其成为开发新药的宝贵支架。 研究人员利用这种化合物作为结构优化的平台,旨在设计更具选择性和效力的分子,用于各种治疗应用 。

药效团特征

这些化合物中存在的三唑环以其药效团特征而闻名,这对于药物的生物活性至关重要。 它允许形成氢键并改善分子的药物样特性 。

新型衍生物的合成

该化合物是合成各种新型衍生物的起点。 然后对这些衍生物进行筛选以寻找各种生物活性,不仅限于抗癌特性,还包括抗菌、抗病毒和抗炎活性 。

作用机制

Target of Action

Compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against various cancer cell lines

Mode of Action

Compounds containing a 1,2,4-triazole moiety have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid might interact with its targets in a similar manner, leading to cell death.

Biochemical Pathways

Given the potential anticancer activity of 1,2,4-triazole derivatives , it’s possible that this compound could affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

The compound’s molecular weight (190159) and LogP (-075) suggest that it may have favorable pharmacokinetic properties . The compound’s boiling point (498.1±55.0 °C at 760 mmHg) and flash point (255.1±31.5 °C) also suggest stability under normal physiological conditions .

Result of Action

Based on the reported effects of similar 1,2,4-triazole derivatives, it’s plausible that this compound could induce apoptosis in cancer cells .

未来方向

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

属性

IUPAC Name |

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLSHLTXQLXVJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)